molecular formula C24H29FN4O3S B2427168 Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate CAS No. 476439-71-1

Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate

Cat. No. B2427168
CAS RN: 476439-71-1
M. Wt: 472.58
InChI Key: DJEJXSARILLZNX-UHFFFAOYSA-N
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Description

Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate is a useful research compound. Its molecular formula is C24H29FN4O3S and its molecular weight is 472.58. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Electronic Properties

A study conducted detailed structural analysis of adamantane derivatives, including compounds similar to Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate, to understand the effect of fluorine substitution on adamantane derivatives. The fluorine substitution was found to alter crystal packing significantly, reducing intermolecular H⋯H contacts, which were compensated by F⋯H and F⋯F contacts. Quantum Theory of Atoms in Molecules (QTAIM) analysis was used to estimate the strengths of various intermolecular contacts, suggesting H⋯H bonding plays a crucial role in stabilizing crystal structures. Moreover, the study indicated potential inhibitory activity against 11-β-hydroxysteroid dehydrogenase 1 (11-β-HSD1) through in silico docking analysis (Al-Wahaibi et al., 2018).

Quantum Chemical Analysis

Another research focused on the spectral and quantum chemical analysis of an adamantane-based compound, revealing insights into its vibrational IR and Raman spectra, as well as electronic absorption spectrum. The study established that the compound exhibits features of intramolecular charge transfer, which could be significant for understanding its chemical behavior and potential applications in various fields (Al-Ghulikah et al., 2019).

Noncovalent Interactions in Adamantane Derivatives

Further research on adamantane-1,3,4-thiadiazole hybrids highlighted the importance of intra- and intermolecular interactions, characterized by QTAIM approach. These interactions were crucial for the stabilization of crystal structures, with the N–H⋯N hydrogen bond being among the stronger noncovalent interactions observed. This study provides valuable insights into the molecular structure and potential reactivity of adamantane derivatives (El-Emam et al., 2020).

properties

IUPAC Name

ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN4O3S/c1-2-32-21(30)14-33-23-28-27-20(29(23)19-5-3-4-18(25)9-19)13-26-22(31)24-10-15-6-16(11-24)8-17(7-15)12-24/h3-5,9,15-17H,2,6-8,10-14H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEJXSARILLZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC(=CC=C2)F)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate

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